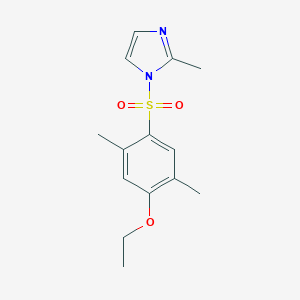![molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4](/img/structure/B513029.png)
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of the naphthalene sulfonamide family, which has been found to have various biological activities. In
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to interact with metal ions and enzymes in the body, leading to changes in their activity. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to bind to the active site of carbonic anhydrase, inhibiting its activity. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, leading to changes in acid-base balance. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has also been found to induce apoptosis in cancer cells, potentially leading to the development of new cancer treatments. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have high selectivity and sensitivity for certain metal ions, making it a useful tool for researchers. However, one limitation of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, researchers could investigate the structure-activity relationship of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, which could lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with piperidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The yield of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is typically around 70%.
Scientific Research Applications
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSKYDCXSVBHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512948.png)

![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)
![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylimidazole](/img/structure/B512957.png)
![4-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B512959.png)
![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)

![2-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512964.png)
![1-Acetyl-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B512968.png)

![1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512971.png)
![1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512975.png)